

# Application Notes & Protocols: Assaying the Bioactivity of Pyrazole Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *methyl (4-nitro-1H-pyrazol-1-yl)acetate*

Cat. No.: B1335692

[Get Quote](#)

## Introduction

Pyrazole derivatives represent a versatile class of heterocyclic compounds that are a cornerstone in medicinal chemistry and drug discovery. Their unique structural features allow for diverse biological activities, making them "privileged scaffolds" in the development of novel therapeutics.<sup>[1][2]</sup> Pyrazoles have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.<sup>[3][4][5]</sup> This is often achieved by targeting key biological macromolecules such as protein kinases, cyclooxygenase (COX) enzymes, and monoamine oxidases (MAOs).<sup>[2][3]</sup>

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to develop and execute key assays for evaluating the bioactivity of novel pyrazole derivatives. The protocols cover cellular and biochemical assays to determine cytotoxic, anti-inflammatory, neuroprotective, and antimicrobial efficacy.

## Section 1: Anticancer Bioactivity Assays

A primary therapeutic application for pyrazole derivatives is in oncology.<sup>[3][6][7]</sup> They have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways regulated by protein kinases.<sup>[8][9][10][11]</sup>

## General Experimental Workflow for Anticancer Screening

The evaluation of a novel pyrazole compound typically follows a hierarchical screening process. It begins with broad cytotoxicity screening to determine potency, followed by more detailed mechanistic assays to elucidate the mode of action.



[Click to download full resolution via product page](#)

Caption: General workflow for evaluating a novel anticancer pyrazole compound.

## Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is used to determine the half-maximal inhibitory concentration (IC50), the concentration at which a compound reduces cell viability by 50%.[\[12\]](#)

### Materials:

- 96-well flat-bottom sterile plates
- Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2, HCT-116)[\[6\]](#)[\[13\]](#)
- Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
- Pyrazole derivative stock solution (e.g., 10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[\[12\]](#)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[\[14\]](#)
- Phosphate-Buffered Saline (PBS)
- Microplate reader (absorbance at 570 nm)

### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[\[8\]](#)[\[15\]](#)

- MTT Addition: After incubation, add 10-20  $\mu$ L of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[14]
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently with a pipette.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

## Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[8][11]

### Materials:

- 6-well sterile plates
- Cancer cell line
- Pyrazole derivative
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (provided with kit)
- Flow cytometer

**Procedure:**

- Cell Treatment: Seed  $2 \times 10^5$  cells per well in 6-well plates and allow them to adhere overnight.[8] Treat the cells with the pyrazole derivative at its IC<sub>50</sub> concentration for 24 hours.[8][16] Include an untreated control.
- Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
- Staining: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the cells in 100  $\mu$ L of 1X Binding Buffer.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution to the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
- Analysis: Add 400  $\mu$ L of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate cell populations:
  - Viable cells: Annexin V-negative, PI-negative
  - Early apoptotic cells: Annexin V-positive, PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

## Apoptosis Signaling Pathway

Many anticancer pyrazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the generation of Reactive Oxygen Species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[8][11][17]



[Click to download full resolution via product page](#)

Caption: Pyrazole-induced apoptosis via the intrinsic mitochondrial pathway.

## Protocol 3: Cell Cycle Analysis

This method uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry. Anticancer compounds often cause cell cycle arrest at specific checkpoints.[\[9\]](#)[\[18\]](#)

#### Materials:

- 6-well sterile plates
- Cancer cell line
- Pyrazole derivative
- Ice-cold 70% ethanol
- PI Staining Solution (containing PI and RNase A)
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed  $2 \times 10^5$  cells per well in 6-well plates.[\[8\]](#) After 24 hours, treat cells with the pyrazole derivative at its IC<sub>50</sub> concentration for 24-48 hours.
- Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.
- Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[\[12\]](#) Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the cells in 0.5 mL of PI Staining Solution.[\[12\]](#)
- Incubation: Incubate for 30 minutes at room temperature in the dark.
- Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. Use software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

## Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound Class                                   | Cell Line            | Assay         | IC50 / Activity                            | Reference |
|--------------------------------------------------|----------------------|---------------|--------------------------------------------|-----------|
| 1,3-diaryl-5-(trimethoxyphenyl)-1H-pyrazole (3f) | MDA-MB-468 (Breast)  | MTT           | 14.97 $\mu$ M (24h),<br>6.45 $\mu$ M (48h) | [8][11]   |
| Phthalazine-piperazine-pyrazole conjugate (26)   | MCF7 (Breast)        | Proliferation | 0.96 $\mu$ M                               | [6]       |
| Phthalazine-piperazine-pyrazole conjugate (26)   | A549 (Lung)          | Proliferation | 1.40 $\mu$ M                               | [6]       |
| Polysubstituted pyrazole (59)                    | HepG2 (Liver)        | Antitumor     | 2 $\mu$ M                                  | [6]       |
| Pyrazole-benzothiazole hybrid (25)               | HT29 (Colon)         | Proliferation | 3.17 $\mu$ M                               | [6]       |
| Ferrocene-pyrazole hybrid (47c)                  | HCT-116 (Colon)      | MTT           | 3.12 $\mu$ M                               | [13]      |
| Pyrazole derivative (L2)                         | CFPAC-1 (Pancreatic) | MTT           | 61.7 $\mu$ M                               | [15]      |
| Pyrazole derivative (L3)                         | MCF-7 (Breast)       | MTT           | 81.48 $\mu$ M                              | [15]      |

## Section 2: Anti-inflammatory Bioactivity (COX Inhibition)

A well-established mechanism for the anti-inflammatory activity of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[3] Celecoxib, a selective COX-2 inhibitor containing a pyrazole core, is a widely used anti-inflammatory drug.

## Mechanism of COX Inhibition



[Click to download full resolution via product page](#)

Caption: Inhibition of prostaglandin synthesis by a pyrazole derivative.

## Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric or ELISA-based assay to determine the IC<sub>50</sub> values of test compounds against COX-1 and COX-2 isoforms, allowing for the calculation of a selectivity index (SI).[19][20][21]

### Materials:

- COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical)
- Purified COX-1 and COX-2 enzymes

- Heme
- Arachidonic acid (substrate)
- Pyrazole derivative stock solution
- 96-well plate
- Microplate reader

**Procedure:**

- **Reagent Preparation:** Prepare all reagents according to the kit manufacturer's instructions. This typically involves preparing an assay buffer and diluting the enzymes (COX-1 and COX-2), heme, and substrate.
- **Compound Addition:** Add buffer, heme, and the enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
- Add various concentrations of the pyrazole test compound to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).
- **Incubation:** Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add arachidonic acid to each well to initiate the enzymatic reaction.
- **Reaction Termination & Detection:** After a set time (e.g., 2 minutes), stop the reaction and add the colorimetric substrate as per the kit's instructions. The substrate reacts with Prostaglandin G2 (PGG2) produced by the COX enzyme to generate a colored product.
- **Absorbance Measurement:** Read the absorbance at the wavelength specified by the kit manufacturer.
- **Data Analysis:** Calculate the percent inhibition for each compound concentration compared to the vehicle control. Determine the IC<sub>50</sub> values for both COX-1 and COX-2. Calculate the

Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.[20]

## Data Summary: COX Inhibitory Activity of Pyrazole Derivatives

| Compound                 | COX-1 IC50<br>( $\mu$ M) | COX-2 IC50<br>( $\mu$ M) | Selectivity<br>Index (SI) | Reference |
|--------------------------|--------------------------|--------------------------|---------------------------|-----------|
| Hybrid Pyrazole (5u)     | 134.11                   | 1.79                     | 74.92                     | [19]      |
| Hybrid Pyrazole (5s)     | 132.04                   | 1.81                     | 72.95                     | [19]      |
| Pyrazole-pyridazine (5f) | 115.62                   | 1.50                     | 77.08                     | [20]      |
| Pyrazole-pyridazine (6f) | 88.24                    | 1.15                     | 76.73                     | [20]      |
| Thymol-pyrazole (8b)     | 13.6                     | 0.043                    | 316                       | [21]      |
| Thymol-pyrazole (8g)     | 12.1                     | 0.045                    | 268                       | [21]      |
| Celecoxib (Reference)    | 14.7                     | 0.045                    | 327                       | [21]      |

## Section 3: Neuroprotective Bioactivity (MAO Inhibition)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters.[22] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's.[23] Pyrazole derivatives have been developed as potent and selective MAO inhibitors.[23][24][25]

## Protocol 5: In Vitro MAO-A/MAO-B Inhibition Assay

This protocol outlines a fluorometric or bioluminescent assay to measure the activity of MAO enzymes. The assay detects hydrogen peroxide or other byproducts generated during the MAO catalytic cycle.[\[22\]](#)[\[23\]](#)

#### Materials:

- MAO-Glo™ Assay Kit (Promega) or equivalent fluorometric kit
- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (provided in kit)
- Pyrazole derivative stock solution
- White, opaque 96-well plates (for luminescence)
- Luminometer or Fluorometer

#### Procedure (based on MAO-Glo™ Assay):

- Reagent Preparation: Prepare reagents as described in the kit protocol.
- Enzyme/Inhibitor Incubation: In separate tubes, mix the MAO-A or MAO-B enzyme with varying concentrations of the pyrazole test compound. Include a no-inhibitor control. Incubate for 15-30 minutes at room temperature.
- Initiate MAO Reaction: Add the enzyme/inhibitor mix to the wells of a 96-well plate. Add the MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.
- Detection: Add the Luciferin Detection Reagent to each well. This reagent converts a prolucliferin derivative (a product of the MAO reaction) into luciferin, which is then used by luciferase to produce light.
- Incubation: Incubate for 20 minutes at room temperature.
- Signal Measurement: Measure the luminescence using a plate-reading luminometer.

- Data Analysis: The light signal is proportional to MAO activity. Calculate the percent inhibition for each compound concentration. Determine the IC<sub>50</sub> values for both MAO-A and MAO-B and calculate the selectivity index (SI = IC<sub>50</sub>(MAO-A) / IC<sub>50</sub>(MAO-B) for MAO-B selectivity).  
[\[23\]](#)

## Data Summary: MAO Inhibitory Activity of Pyrazole Derivatives

| Compound                     | MAO-A IC <sub>50</sub><br>( $\mu$ M) | MAO-B IC <sub>50</sub><br>( $\mu$ M) | Selectivity<br>Index (SI) for<br>MAO-B | Reference            |
|------------------------------|--------------------------------------|--------------------------------------|----------------------------------------|----------------------|
| Halogenated Pyrazoline (EH7) | 8.38                                 | 0.063                                | 133.0                                  | <a href="#">[24]</a> |
| Halogenated Pyrazoline (EH6) | >10                                  | 0.179                                | >55.8                                  | <a href="#">[24]</a> |
| Halogenated Pyrazoline (EH8) | 4.31                                 | 0.232                                | 18.6                                   | <a href="#">[24]</a> |

## Section 4: Antimicrobial Bioactivity Assays

Pyrazole derivatives have shown considerable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

## Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[\[27\]](#)

Materials:

- 96-well sterile microtiter plates

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*) and/or Fungal strains (e.g., *Candida albicans*)[26]
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Pyrazole derivative stock solution
- Standard antimicrobial drugs (e.g., Chloramphenicol, Gatifloxacin, Clotrimazole)[26][28]
- Spectrophotometer or microplate reader (optional, for OD measurement)

#### Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approx.  $1.5 \times 10^8$  CFU/mL).[27] Dilute this suspension in the appropriate broth to the final required concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Compound Dilution: Add 100  $\mu$ L of sterile broth to all wells of a 96-well plate. Add 100  $\mu$ L of the pyrazole stock solution to the first well and perform a two-fold serial dilution across the plate.
- Inoculation: Add 100  $\mu$ L of the final diluted microbial inoculum to each well.
- Controls: Include a positive control (wells with medium and inoculum, no compound) and a negative control (wells with medium only).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

## Data Summary: Antimicrobial Activity of Pyrazole Derivatives

| Compound                          | Microorganism               | MIC ( $\mu$ g/mL) | Reference |
|-----------------------------------|-----------------------------|-------------------|-----------|
| Hydrazone (21a)                   | S. aureus (Gram +)          | 62.5              | [26]      |
| Hydrazone (21a)                   | C. albicans (Fungus)        | 2.9 - 7.8         | [26]      |
| Pyrazoline (9)                    | E. faecalis (Gram +)        | 4                 | [27]      |
| Pyrazole-imidazothiadiazole (21c) | Multi-drug resistant strain | 0.25              | [28]      |
| Pyrazole-imidazothiadiazole (23h) | Multi-drug resistant strain | 0.25              | [28]      |
| Gatifloxacin (Reference)          | Multi-drug resistant strain | 1                 | [28]      |

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [dovepress.com](http://dovepress.com) [dovepress.com]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. Current status of pyrazole and its biological activities - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. [ijpsjournal.com](http://ijpsjournal.com) [ijpsjournal.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- 9. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 12. [benchchem.com](http://benchchem.com) [benchchem.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing)  
DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 16. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 17. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- $\alpha$ , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Towards safer anti-inflammatory therapy: synthesis of new thymol-pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [promega.com](http://promega.com) [promega.com]
- 23. [mdpi.com](http://mdpi.com) [mdpi.com]
- 24. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of selective and reversible pyrazoline based MAO-A inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and antimicrobial evaluation of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Assaying the Bioactivity of Pyrazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1335692#developing-assays-for-pyrazole-derivative-bioactivity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)